3-Fluoroquinolin-7-amine

Overview

Description

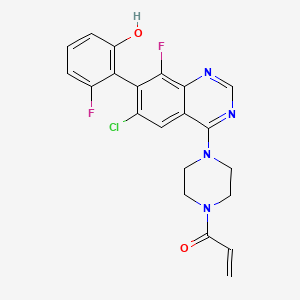

3-Fluoroquinolin-7-amine is a chemical compound with the molecular formula C9H7FN2 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of fluoroquinolones, including 3-Fluoroquinolin-7-amine, involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A large group of highly active fluoroquinolones contains the pyrrolidine fragment in position 7 .Molecular Structure Analysis

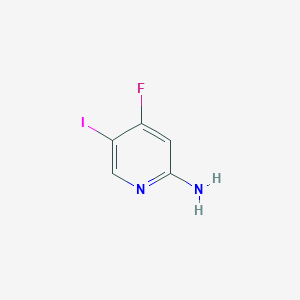

The molecular structure of 3-Fluoroquinolin-7-amine involves a quinoline ring with a fluorine atom at the 3rd position and an amine group at the 7th position . The incorporation of fluorine atoms at various positions of the benzene ring results in a remarkable improvement of antimicrobial properties .Chemical Reactions Analysis

Amines, including 3-Fluoroquinolin-7-amine, can undergo various reactions such as alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .Physical And Chemical Properties Analysis

3-Fluoroquinolin-7-amine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications

- Functionalization : Fluorination enhances the compound’s properties and opens avenues for diverse applications .

Antibacterial Activity

Antineoplastic Potential

Metal Complex Formation

Fluorination Strategies

Bioactive Analogs

Mechanism of Action

Target of Action

3-Fluoroquinolin-7-amine, like other fluoroquinolones, primarily targets bacterial enzymes involved in DNA synthesis, such as DNA gyrase and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The compound interacts with its targets by inhibiting the activity of these enzymes, thereby blocking bacterial DNA synthesis . This interaction results in the prevention of DNA supercoiling, a vital process for DNA replication and transcription . The inhibition of these enzymes ultimately leads to the death of the bacteria .

Biochemical Pathways

The affected biochemical pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, 3-Fluoroquinolin-7-amine disrupts the normal functioning of this pathway . The downstream effects include the cessation of DNA replication, leading to the inhibition of bacterial growth and proliferation .

Pharmacokinetics

They achieve high serum concentrations and have good tissue penetration . These properties contribute to their high bioavailability, making them effective for the treatment of various infections .

Result of Action

The result of the action of 3-Fluoroquinolin-7-amine is the inhibition of bacterial growth and proliferation. By blocking DNA synthesis, the compound prevents bacteria from replicating and spreading, leading to their eventual death . This makes it a potent antibacterial agent.

Action Environment

The action of 3-Fluoroquinolin-7-amine, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the presence of metal ions can form complexes with fluoroquinolones, potentially affecting their activity . Additionally, the pH of the environment can impact the absorption and distribution of these compounds . Understanding these factors is crucial for optimizing the use of 3-Fluoroquinolin-7-amine and other similar compounds in treating bacterial infections.

Safety and Hazards

properties

IUPAC Name |

3-fluoroquinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHPEMQPPRIIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311824 | |

| Record name | 7-Quinolinamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoroquinolin-7-amine | |

CAS RN |

1807542-82-0 | |

| Record name | 7-Quinolinamine, 3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinamine, 3-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)

![Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028205.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)piperidin-4-yl]acetic acid](/img/structure/B3028206.png)

![2-Cyclobutyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3028211.png)

![tert-Butyl 2-cyclobutyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3028212.png)

![[1-(2-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B3028214.png)

![tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3028215.png)